2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one
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Overview
Description
2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Quinazolinone Formation: The quinazolinone moiety is synthesized separately through the cyclization of an appropriate anthranilic acid derivative with an aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the brominated indole with the quinazolinone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the role of specific proteins and enzymes in biological systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one involves its interaction with specific molecular targets in the cell. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-methylquinazolin-4-one: Similar structure but with a methyl group instead of an ethyl group.
2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
The uniqueness of 2-[(5-Bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity compared to its analogs .
Properties
IUPAC Name |
2-[(5-bromo-2-oxo-1-propylindol-3-ylidene)methyl]-3-ethylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2/c1-3-11-26-19-10-9-14(23)12-16(19)17(22(26)28)13-20-24-18-8-6-5-7-15(18)21(27)25(20)4-2/h5-10,12-13H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDPQUKIGIAZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3CC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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